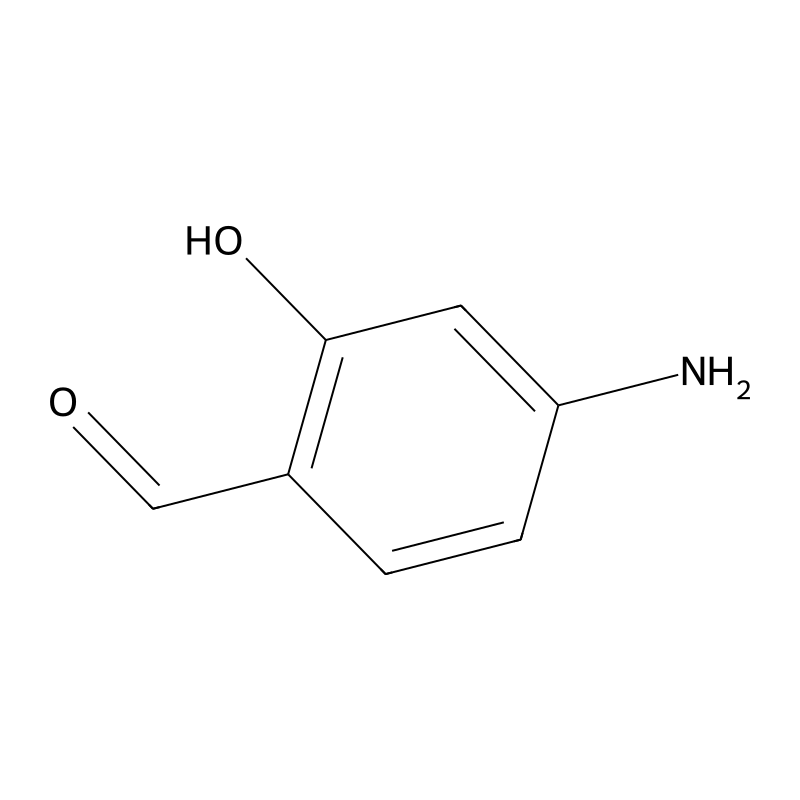4-Amino-2-hydroxybenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of pharmaceuticals and bioactive compounds:
4-Amino-2-hydroxybenzaldehyde serves as a valuable building block in the synthesis of various pharmaceuticals and bioactive compounds due to the presence of the amine and the aldehyde functional groups. These functional groups allow for further chemical modifications through various reactions, enabling the creation of diverse molecular structures with potential therapeutic applications. For instance, research has explored the use of 4-amino-2-hydroxybenzaldehyde in the synthesis of anti-inflammatory agents and anticonvulsant drugs [, ].
Preparation of Schiff bases and other derivatives:
The aldehyde group in 4-amino-2-hydroxybenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases. Schiff bases are a class of compounds with diverse applications in various fields, including medicinal chemistry, material science, and analytical chemistry. 4-Amino-2-hydroxybenzaldehyde-derived Schiff bases have been investigated for their potential antibacterial and antifungal activities [, ].
4-Amino-2-hydroxybenzaldehyde, also known as 2-hydroxy-4-aminobenzaldehyde, is an organic compound with the molecular formula . It features an amino group (), a hydroxyl group (), and an aldehyde group () attached to a benzene ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive functional groups.
- Condensation Reactions: It readily forms Schiff bases when reacted with primary amines, leading to compounds with enhanced biological activity .
- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .
- Oxidation Reactions: The hydroxyl group can be oxidized to a ketone under specific conditions, altering the compound's reactivity .
Research indicates that 4-Amino-2-hydroxybenzaldehyde exhibits various biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial activity, making it a candidate for pharmaceutical applications .
- Antioxidant Activity: The compound has been investigated for its potential as an antioxidant, which could provide protective effects against oxidative stress in biological systems .
Several methods are available for synthesizing 4-Amino-2-hydroxybenzaldehyde:
- Direct Amination: The compound can be synthesized by the direct amination of 2-hydroxybenzaldehyde using ammonia or primary amines under acidic conditions.
- Reduction of Nitro Compounds: Starting from 4-nitro-2-hydroxybenzaldehyde, reduction with suitable reducing agents can yield 4-Amino-2-hydroxybenzaldehyde .
- Condensation Reactions: It can also be synthesized through the condensation of 2-hydroxybenzaldehyde with an appropriate amine, followed by hydrolysis if necessary .
4-Amino-2-hydroxybenzaldehyde finds applications in various fields:
- Pharmaceuticals: It serves as a building block for synthesizing various drugs and biologically active compounds.
- Dyes and Pigments: The compound is utilized in the production of dyes due to its chromophoric properties.
- Chemical Sensors: Its derivatives are explored as sensors for detecting metal ions and other analytes due to their ability to form complexes .
Interaction studies involving 4-Amino-2-hydroxybenzaldehyde often focus on its complexation with metal ions:
- Metal Complexation: The compound forms stable complexes with transition metals, enhancing its utility in coordination chemistry. These complexes exhibit unique photophysical properties, which are useful in sensing applications .
- Biological Interactions: Research into its interactions with biological macromolecules suggests potential roles in drug design and development due to favorable binding characteristics .
Several compounds share structural similarities with 4-Amino-2-hydroxybenzaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-3-hydroxybenzaldehyde | Contains an amino and hydroxyl group on different positions | Exhibits different reactivity patterns due to the position of functional groups |
| 5-Amino-2-hydroxybenzaldehyde | Similar functional groups but on a different aromatic ring | Potentially different biological activities |
| 4-(Diethylamino)salicylaldehyde | Contains a diethylamino group instead of an amino group | Enhanced solubility and different electronic properties |
| 2-Hydroxybenzaldehyde | Lacks the amino group | Primarily used as a precursor for other compounds |
The uniqueness of 4-Amino-2-hydroxybenzaldehyde lies in its combination of functional groups that allow for diverse chemical reactivity and potential applications in medicinal chemistry and materials science.








